molecular formula C12H16O2 B8476600 3-Ethyl-4-isopropoxy-benzaldehyde

3-Ethyl-4-isopropoxy-benzaldehyde

Cat. No. B8476600
M. Wt: 192.25 g/mol
InChI Key: SIFYGSQKMSHVGB-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

A mixture of the 3-ethyl-4-hydroxy-benzaldehyde (7.8 g, 51.9 mmol) obtained in Example 179.1, K2CO3 (10.8 g, 78 mmol) and isopropyl iodide (7.86 ml, 78 mmol) was heated in DMF (65 ml) for 3 h. to 80° C. and subsequently stirred for 12 h. at room temperature. The mixture was poured into ice-cold 0.5M HCl and extracted with diethyl ether. The organic phase was washed with NaCl solution, dried, filtered and concentrated. The residue was purified by chromatography (SiO2, hexane/EtOAc 4:1). 3-Ethyl-4-isopropoxy-benzaldehyde was obtained as an orange oil (6.12 g, 61%); MS: 192 ([M]+).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[CH:6]=[O:7])[CH3:2].C([O-])([O-])=O.[K+].[K+].[CH:18](I)([CH3:20])[CH3:19]>CN(C=O)C>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH:18]([CH3:20])[CH3:19])[CH:6]=[O:7])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)C=1C=C(C=O)C=CC1O
Name
Quantity
10.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7.86 mL
Type
reactant
Smiles
C(C)(C)I
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
subsequently stirred for 12 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, hexane/EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C=1C=C(C=O)C=CC1OC(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.12 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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